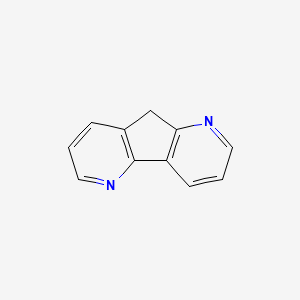

1,5-Diazafluorene

概要

説明

1,5-Diazafluorene is a heterocyclic compound that features a fluorene core with two nitrogen atoms replacing carbon atoms at positions 1 and 5. This compound is known for its unique structural properties, which make it an ideal candidate for various applications in coordination chemistry, catalysis, and materials science .

準備方法

Synthetic Routes and Reaction Conditions

1,5-Diazafluorene can be synthesized through several methods. One common approach involves the oxidative ring contraction of 1,10-phenanthroline using permanganate in basic aqueous media to yield 4,5-diazafluoren-9-one. This intermediate is then subjected to a Wolff-Kishner reduction with hydrazine monohydrate at high temperature to produce this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale adaptation of laboratory procedures, ensuring high yield and purity through optimized reaction conditions and purification techniques .

化学反応の分析

Coordination Chemistry with Transition Metals

4,5-Diazafluorene derivatives act as versatile N-donor ligands, forming stable complexes with Ag(I), Pt(II), Pd(II), Rh(I), and Cu(II):

Table 1: Representative Metal Complexes and Stability

Reactivity in Catalysis

-

Pd-Catalyzed Oxidations : DAF-ligated Pd(II) complexes catalyze aerobic oxidations. Reaction dynamics involve equilibria between monomeric (κ²-DAF) and dimeric (μ:κ¹:κ¹-DAF) species, with ligand fluxionality enhancing catalytic turnover .

-

Hydrogen Activation : Rh(I) complexes like [Rh(DAF)(COD)] activate H₂, forming Rh(III) dihydrides ([Rh(DAF)(PPh₃)₂(H)₂]) .

Stability and Solvolysis Behavior

-

Pt(II) Complexes : [Pt(C₆F₅)₂(DAF)] undergoes solvolysis in DMSO/H₂O, forming mixed-ligand species (e.g., [Pt(C₆F₅)₂(DMSO)₂]) and free DAF over time .

-

Hydration Equilibria : Ligands like 1 and their Ag/Pt complexes exist in equilibrium with hydrated forms in aqueous media, confirmed by ¹H-NMR .

Comparative Reactivity Notes

-

Electron-Deficient vs. Electron-Rich Ligands : DAF’s electron-deficient nature facilitates unique coordination modes (e.g., μ-bridging) compared to electron-rich analogs like 9,9-dimethyl-4,5-diazafluorene (Me₂DAF) .

-

Chirality Effects : Racemic mixtures (e.g., 2 , 2Pt ) show comparable cytotoxicity to enantiopure forms, suggesting minimal stereochemical impact on bioactivity .

科学的研究の応用

1,5-Diazafluorene has a wide range of applications in scientific research:

作用機序

The mechanism of action of 1,5-diazafluorene largely depends on its ability to coordinate with metal ions. The nitrogen atoms in the diazafluorene ring can donate electron pairs to metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and polymerization .

類似化合物との比較

1,5-Diazafluorene can be compared with other similar compounds such as:

4,5-Diazafluoren-9-one: An oxidized form of this compound, used in similar applications but with different reactivity due to the presence of a carbonyl group.

2,2’-Bipyridine: A related compound with two pyridine rings, commonly used as a ligand in coordination chemistry.

1,10-Phenanthroline: Another nitrogen-containing heterocycle, often used in metal complexation and catalysis.

The uniqueness of this compound lies in its structural flexibility and ability to form a variety of coordination complexes, making it a versatile tool in both fundamental and applied research .

生物活性

1,5-Diazafluorene is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects against cancer cell lines, interaction with DNA, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by its fused ring system that includes nitrogen atoms. The unique structure contributes to its electronic properties, making it a versatile ligand in coordination chemistry. Its derivatives have been shown to exhibit various biological activities, including antimicrobial and antitumoral effects.

Cytotoxicity

Recent studies have demonstrated that this compound and its metal complexes exhibit notable cytotoxicity against several cancer cell lines. For instance, a study reported the synthesis of silver(I) and platinum(II) complexes with 4,5-diazafluorene derivatives, which showed enhanced activity against lung carcinoma (A-549) cells compared to cisplatin. The IC50 values for these complexes were significantly lower than those for cisplatin, indicating a higher potency.

| Compound | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| 1Ag | 0.67 ± 0.30 | >50 |

| 1Pt | 0.94 ± 0.71 | >50 |

| Cisplatin | 40-80 | - |

The selectivity index (SI) was calculated to assess the safety of these compounds relative to their cytotoxicity against normal cells (MRC-5). Compounds with an SI greater than 50 indicate a favorable therapeutic window .

DNA Interaction

The interaction of this compound with DNA has been extensively studied due to its implications in anticancer therapy. Research indicates that diazafluorene derivatives can bind to DNA through groove binding mechanisms rather than intercalation. This mode of binding affects the DNA conformation and can lead to inhibition of replication and transcription processes.

A study using viscosity measurements and circular dichroism (CD) confirmed that chromium(III) complexes of 4,5-diazafluoren-9-one exhibited groove binding to DNA. The binding constant for these complexes was calculated to be , which is lower than that for traditional intercalators like Ethidium bromide (), indicating a different interaction profile .

Antitumoral Activity

In a comparative study of various diazafluorene derivatives, the cytotoxic effects were evaluated against multiple cancer cell lines. The results indicated that certain derivatives exhibited higher toxicity levels than conventional chemotherapeutics like cisplatin. Notably, the silver(I) complex with diazafluorene showed an IC50 value of , underscoring its potential as a candidate for further development in cancer treatment .

Antimicrobial Properties

Beyond antitumoral activity, diazafluorene compounds have also demonstrated antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their utility in developing new antimicrobial agents .

特性

IUPAC Name |

3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-3-8-7-10-9(4-2-5-12-10)11(8)13-6-1/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWFNGCAKYJFCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=C1N=CC=C3)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。